molecular formula C10H18O2 B12755756 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- CAS No. 26488-98-2

2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-

Katalognummer: B12755756
CAS-Nummer: 26488-98-2
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: PREUOUJFXMCMSJ-KWNZIKDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-, also known as (E,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol can be achieved through several chemical routes. One common method involves the reaction of geraniol with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-2,6-octadiene-1,8-diol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-2,6-octadiene-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bonds can produce saturated alcohols .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-2,6-octadiene-1,8-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and diene system. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E,E)-2,6-Dimethyl-2,7-octadiene-1,6-diol
  • (Z)-8-Hydroxygeraniol
  • (2E,6Z)-3,7-Dimethyl-2,6-octadiene-1,8-diol
  • 3,7-Dimethyl-2(Z),6(E)-octadiene-1,8-diol

Uniqueness

2,6-Dimethyl-2,6-octadiene-1,8-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

26488-98-2

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol

InChI

InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5-

InChI-Schlüssel

PREUOUJFXMCMSJ-KWNZIKDBSA-N

Isomerische SMILES

C/C(=C\CO)/CC/C=C(/C)\CO

Kanonische SMILES

CC(=CCO)CCC=C(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.